Ovalene
Overview
Description
Ovalene is a polycyclic aromatic hydrocarbon with the formula C32H14, which consists of ten peri-fused six-membered rings . It is very similar to coronene . Ovalene is a reddish-orange compound . It is sparingly soluble in solvents such as benzene, toluene, and dichloromethane . Its solutions have a green fluorescence under UV light .
Synthesis Analysis
An efficient synthetic pathway to Ovalene has been reported based on a sequential iodination-benzannulation of bi(naphthylphenyl)diyne, followed by photochemical cyclodehydroiodination (PCDHI) . This protocol included a fused bischrysene as a key intermediate and furnished scalable amounts of meso-substituted Ovalene derivatives with different substituents .Molecular Structure Analysis
The crystal and molecular structure of Ovalene has been determined by quantitative X-ray analysis . The monoclinic crystals, space group P21/a, have two centro-symmetrical molecules of C32H14 per unit cell, and the structure resembles that of coronene .Chemical Reactions Analysis
The infrared (IR) spectra of Ovalene and hydrogenated Ovalene in solid para-hydrogen have been reported . The hydrogenated Ovalene and protonated Ovalene were generated from electron bombardment of a mixture of Ovalene and para-hydrogen during deposition of a matrix at 3.2 K .Physical And Chemical Properties Analysis
Ovalene has a molecular formula of C32H14 and an average mass of 398.454 Da . It is sparingly soluble in solvents such as benzene, toluene, and dichloromethane . Its solutions have a green fluorescence under UV light .Scientific Research Applications
Graphene Nanostructures and Electronics
Ovalene has been extensively studied in the context of graphene nanostructures. A computational study explored the ground-state electronic properties of Ovalene and its counterparts when Si-atoms were included. This study found that incorporating Si-atoms into Ovalene can increase energy stability and cause structural deformations, affecting its flatness, which is a typical characteristic of pure systems (Mocci, Cardia, & Cappellini, 2018). Similarly, another study focused on the electronic and optical properties of Ovalene when substituted with Si-atoms, noting a general reduction in the fundamental gap and a redshift in optical properties after chemical modification, suggesting potential applications in electronics and photonics (Mocci, Cardia, & Cappellini, 2018).
Optical and Magnetic Properties
Ovalene's optical properties, such as its nonlinear optical characteristics, have been examined, highlighting its potential as a gain medium and active material for achieving strong exciton-photon coupling in microcavities. Modifications to Ovalene's structure can influence its stimulated emission properties, indicating its suitability for optical applications (Paternó et al., 2018). The pure radiative lifetime of Ovalene was also measured in various solvents, contributing to our understanding of its optical behavior (Giniger & Amirav, 1986). Additionally, Ovalene's magnetic properties were investigated, particularly in a mixed spins anti-ferrimagnetic nano-structure, revealing intriguing results like the appearance of two compensation temperatures and their dependence on physical parameters, suggesting applications in magnetic materials and devices (Fadil et al., 2019).
Drug Delivery and Material Science
Ovalene's interaction with other molecules like cisplatin has been studied, indicating potential applications in drug delivery systems. The study found that CP adsorption on graphene prototypes, including Ovalene, is favorable, suggesting that Ovalene could be part of effective drug delivery vectors (Cuevas-Flores, García-Revilla, & Bartolomei, 2018). The electrical conductivity and magnetic susceptibility of Ovalene were also examined, emphasizing its unique configuration and potential applications in electronics and material science (Akamatu, Inokuchi, & Handa, 1951).
Safety and Hazards
properties
IUPAC Name |
ovalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H14/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15(1)23-24(16)28(20)32-30(22)26(18)25(17)29(21)31(32)27(19)23/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQODMMMSXHVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=CC6=C7C8=C(C=CC9=C8C1=C(C=C9)C=C(C3=C1C7=C54)C=C2)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172447 | |
Record name | Ovalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ovalene | |
CAS RN |
190-26-1 | |
Record name | Ovalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ovalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ovalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ovalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ovalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OVALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M1901484G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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